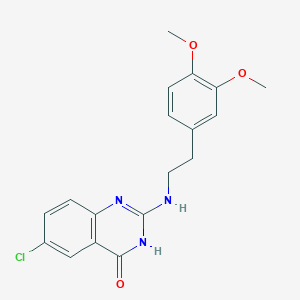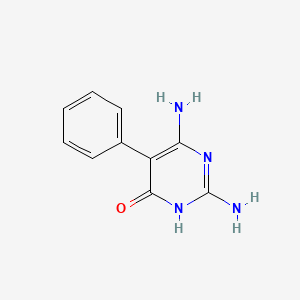
(2R,3R,4S,5R)-2-(6-Amino-2-((1-hydroxycyclooctyl)ethynyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2R,3R,4S,5R)-2-(6-Amino-2-((1-hydroxycyclooctyl)ethynyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol” is a complex organic molecule that belongs to the class of nucleoside analogs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the purine base, the attachment of the cyclooctyl group, and the construction of the tetrahydrofuran ring. Common reagents used in these reactions include:
Purine synthesis: Starting from simple precursors like formamide and glycine.
Cyclooctyl group attachment: Using cyclooctanol and ethynylation reactions.
Tetrahydrofuran ring construction: Utilizing carbohydrate precursors and selective hydroxylation.
Industrial Production Methods
Industrial production methods for such complex molecules often involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For efficient and scalable production.
Purification techniques: Such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the purine base.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens, amines, or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could introduce various functional groups onto the purine base.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding nucleoside analogs.
Biology
In biological research, it is investigated for its potential as an antiviral or anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. Clinical trials may be conducted to evaluate its efficacy and safety in treating viral infections or cancer.
Industry
In the industrial sector, the compound may be used in the synthesis of more complex molecules or as a starting material for pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. It targets specific enzymes and pathways involved in DNA or RNA synthesis, leading to the inhibition of viral replication or cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: An antiviral nucleoside analog.
Gemcitabine: A nucleoside analog used in cancer treatment.
Zidovudine: An antiretroviral medication.
Uniqueness
This compound’s uniqueness lies in its specific structural features, such as the cyclooctyl group and the ethynyl linkage, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C20H27N5O5 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-2-[2-(1-hydroxycyclooctyl)ethynyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C20H27N5O5/c21-17-14-18(25(11-22-14)19-16(28)15(27)12(10-26)30-19)24-13(23-17)6-9-20(29)7-4-2-1-3-5-8-20/h11-12,15-16,19,26-29H,1-5,7-8,10H2,(H2,21,23,24)/t12-,15-,16-,19-/m1/s1 |
InChI Key |
OUCLCSGSTIHYBH-BGIGGGFGSA-N |
Isomeric SMILES |
C1CCCC(CCC1)(C#CC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)O |
Canonical SMILES |
C1CCCC(CCC1)(C#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


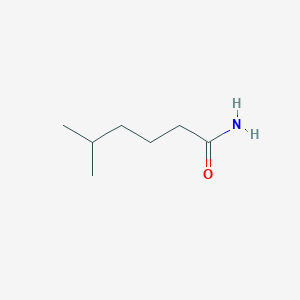

![N-[2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12922254.png)
![2-Chloro-3-methyl-4-((1R,3S,5R)-1,2,3-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12922256.png)
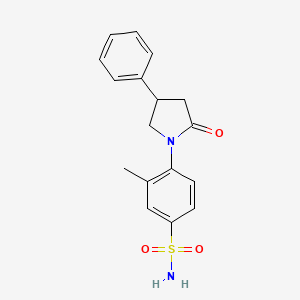
![2-[4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine](/img/structure/B12922271.png)
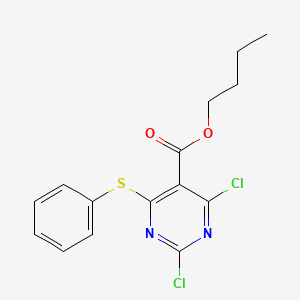
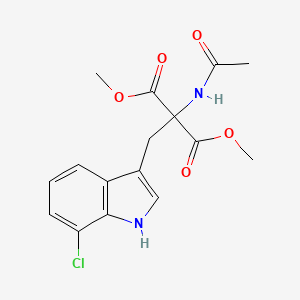
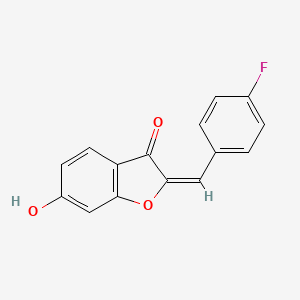
![3-Butyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922299.png)
